physicochemical properties of 2-Amino-5-iodo-3-nitrobenzoic acid
physicochemical properties of 2-Amino-5-iodo-3-nitrobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-iodo-3-nitrobenzoic Acid
This guide offers a comprehensive analysis of 2-Amino-5-iodo-3-nitrobenzoic acid, a substituted aromatic compound of significant interest in synthetic chemistry and drug discovery. Due to its multifunctional nature, this molecule serves as a versatile building block. This document provides an in-depth look at its chemical identity, structural features, physicochemical properties, and spectroscopic profile. We will delve into its synthesis, reactivity, safety protocols, and the experimental methodologies required for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
2-Amino-5-iodo-3-nitrobenzoic acid is a derivative of benzoic acid featuring three key functional groups: an amino (-NH₂), an iodo (-I), and a nitro (-NO₂) group. This specific arrangement of substituents dictates its chemical reactivity and potential applications.
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IUPAC Name: 2-Amino-5-iodo-3-nitrobenzoic acid
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Molecular Formula: C₇H₅IN₂O₄
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Molecular Weight: 324.03 g/mol
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CAS Number: While a definitive CAS number is not widely indexed in major public databases, the compound is available from specialized chemical suppliers[1][2].
The structure combines an electron-donating amino group and an electron-withdrawing nitro group on a benzoic acid core, with a bulky iodine atom. The ortho-amino and meta-nitro groups relative to the carboxylic acid create a unique electronic and steric environment, making it a valuable intermediate for creating complex molecular architectures.
Physicochemical Properties
Quantitative data for 2-Amino-5-iodo-3-nitrobenzoic acid is not extensively published. However, we can infer its properties based on structurally similar compounds. The table below summarizes key physicochemical data, with values for related molecules provided for comparative analysis.
| Property | 2-Amino-5-iodo-3-nitrobenzoic acid | 2-Amino-5-iodobenzoic acid (Analogue) | 2-Amino-3-nitrobenzoic acid (Analogue)[3] | 2-Amino-5-nitrobenzoic acid (Analogue)[4] |
| Molecular Weight ( g/mol ) | 324.03 | 263.03 | 182.13 | 182.13 |
| Appearance | Expected to be a yellow to brown crystalline solid | Yellow to brown powder/crystals | Not specified | Yellow powder |
| Melting Point (°C) | Data not available | 219-221 (dec.) | Data not available | 270 (dec.) |
| Solubility | Expected to have limited solubility in water; likely soluble in polar aprotic solvents (e.g., DMSO, DMF)[5] | Data not available | Data not available | Limited water solubility |
| pKa (Acidic Apparent) | Data not available | Data not available | Data not available | -0.629 (Basic), 2.97 (Acidic)[6] |
The high melting points of the analogues, particularly with decomposition, suggest strong intermolecular forces such as hydrogen bonding from the carboxylic acid and amino groups, as well as dipole-dipole interactions from the nitro group[4]. The presence of the large iodine atom would further increase the molecular weight and likely contribute to a higher melting point compared to non-iodinated analogues.
Synthesis and Reactivity Overview
The synthesis of polysubstituted benzoic acids like 2-Amino-5-iodo-3-nitrobenzoic acid typically involves a multi-step pathway, leveraging regioselective aromatic substitution reactions. A plausible synthetic route can be designed starting from commercially available 2-aminobenzoic acid derivatives.
A potential synthetic pathway is outlined below. This process involves the strategic introduction of the nitro and iodo groups onto the aromatic ring, a common challenge in organic synthesis that requires careful control of reaction conditions to achieve the desired isomer. A key strategy involves the nitration of a halogenated aminobenzoic acid, followed by the reduction of a second nitro group or another transformation to yield the final product[7].
Caption: A plausible synthetic workflow for 2-Amino-5-iodo-3-nitrobenzoic acid.
The reactivity of this molecule is governed by its four functional groups:
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Carboxylic Acid: Can undergo esterification or be converted to an acyl chloride for amide bond formation.
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Amino Group: Can be diazotized for Sandmeyer-type reactions or act as a nucleophile. Its basicity is reduced by the adjacent electron-withdrawing nitro group.
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Iodo Group: Serves as an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse substituents at this position[8].
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Nitro Group: Can be reduced to an amino group, providing a handle for further functionalization and creating a diamino-substituted scaffold.
Applications in Research and Drug Development
The unique arrangement of functional groups makes 2-Amino-5-iodo-3-nitrobenzoic acid a valuable intermediate in medicinal chemistry and materials science.
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Pharmaceutical Scaffolding: It serves as a building block for synthesizing complex heterocyclic systems, which are common motifs in active pharmaceutical ingredients (APIs)[9][10][11]. The ability to selectively react each functional group allows for the systematic construction of molecular libraries for drug screening.
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Cross-Coupling Chemistry: The presence of the iodine atom is particularly advantageous for building molecular complexity through well-established cross-coupling protocols, a cornerstone of modern drug development[8].
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Dye Synthesis: The chromophoric nitro group and auxochromic amino group suggest its potential use as a precursor in the synthesis of specialized azo dyes and other colorants[11][12].
However, researchers should be aware that nitroaromatic compounds are a known class of Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in biochemical assays through non-specific mechanisms like light absorbance or fluorescence quenching[13].
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 2-Amino-5-iodo-3-nitrobenzoic acid and its structural analogues.
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Hazard Classification: Structurally related compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[14][15]. It is prudent to handle the title compound with the same level of caution.
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Engineering Controls: Always handle this chemical in a well-ventilated area or a certified chemical fume hood, especially if dust may be generated[16]. Ensure eyewash stations and safety showers are readily accessible[16].
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or glasses meeting OSHA standards are required[16].
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Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn[16].
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Skin and Body Protection: A standard laboratory coat is necessary. For large quantities or potential for spills, a full suit and boots may be required[16][17].
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Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection should be used[16].
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First Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present[16][17]. Seek medical attention if irritation persists[16].
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Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing[17][18].
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[18].
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Ingestion: Do not induce vomiting. Seek immediate medical advice[17].
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Experimental Protocols for Spectroscopic Characterization
To ensure scientific integrity, the structural identity and purity of 2-Amino-5-iodo-3-nitrobenzoic acid must be confirmed experimentally. The following are generalized protocols for acquiring key spectroscopic data.
Caption: Standard workflow for the spectroscopic characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The causality behind solvent choice is critical: a deuterated solvent that effectively dissolves the analyte without obscuring key signals is required. DMSO-d₆ is often chosen for multifunctional aromatic acids due to its high polarity.
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Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm)[19].
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¹H NMR Acquisition: Record the proton NMR spectrum, typically over a spectral width of 0-14 ppm. The aromatic protons will appear as distinct multiplets, with their chemical shifts influenced by the electronic effects of the amino, iodo, and nitro groups. The acidic proton of the carboxylic acid and the amine protons will likely appear as broad singlets and may be exchangeable with D₂O.
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¹³C NMR Acquisition: Record the proton-decoupled carbon NMR spectrum over a spectral width of 0-200 ppm. This will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at the downfield end of the spectrum[19].
Fourier-Transform Infrared (FTIR) Spectroscopy
This technique is ideal for identifying the key functional groups present in the molecule.
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Sample Preparation: Place a small amount of the solid, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory[19].
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Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences[19].
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Spectrum Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹)[19].
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Data Interpretation: Look for characteristic absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band around 3300-2500 cm⁻¹.
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N-H Stretch (Amino Group): Two sharp peaks typically in the 3500-3300 cm⁻¹ region.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
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C-I Stretch: A weak band in the far-infrared region, typically below 600 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide information about the fragmentation pattern, further validating the structure.
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Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile, polar molecules.
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Mass Analysis: Acquire the mass spectrum. The molecular ion peak (M⁺ or [M+H]⁺/[M-H]⁻) should correspond to the calculated molecular weight of 324.03 g/mol .
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Isotope Pattern: A key validation step is to observe the characteristic isotopic pattern. The presence of iodine (¹²⁷I is 100% abundant) will not introduce isotopic complexity, but the overall high-resolution mass measurement should confirm the elemental composition C₇H₅IN₂O₄.
References
Note: While direct, comprehensive literature on 2-Amino-5-iodo-3-nitrobenzoic acid is limited, the references below provide data on its structural analogues and general methodologies that are directly applicable.
Sources
- 1. danabiosci.com [danabiosci.com]
- 2. danabiosci.com [danabiosci.com]
- 3. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-iodo-3-methylbenzoic Acid | 108857-24-5 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. spectrumchemical.com [spectrumchemical.com]
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